I-152

CAS No.: 311343-11-0

Cat. No.: VC14331069

Molecular Formula: C9H16N2O3S2

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 311343-11-0 |

|---|---|

| Molecular Formula | C9H16N2O3S2 |

| Molecular Weight | 264.4 g/mol |

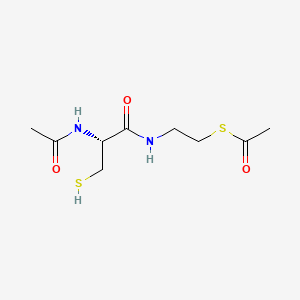

| IUPAC Name | S-[2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]ethyl] ethanethioate |

| Standard InChI | InChI=1S/C9H16N2O3S2/c1-6(12)11-8(5-15)9(14)10-3-4-16-7(2)13/h8,15H,3-5H2,1-2H3,(H,10,14)(H,11,12)/t8-/m0/s1 |

| Standard InChI Key | PCFWUYJHCYCQKP-QMMMGPOBSA-N |

| Isomeric SMILES | CC(=O)N[C@@H](CS)C(=O)NCCSC(=O)C |

| Canonical SMILES | CC(=O)NC(CS)C(=O)NCCSC(=O)C |

Introduction

Pharmacokinetics and Metabolic Fate

In vivo studies in C57BL/6 mice reveal that I-152 achieves broad tissue distribution, including penetration of the blood-brain barrier . Post-administration, the compound undergoes hydrolysis by esterases and amidases, yielding NAC and MEA as primary metabolites . Key pharmacokinetic observations include:

| Parameter | Finding | Source |

|---|---|---|

| Tissue Distribution | Detected in liver, spleen, brain | |

| Metabolite Detection | NAC and MEA present in systemic circulation | |

| Dose Dependency | Linear kinetics observed at ≤30 μmol/mouse |

Notably, high-dose I-152 administration (≥100 μmol/mouse) leads to transient GSH depletion, followed by rebound synthesis via accumulated NAC and MEA . This biphasic response underscores the compound's capacity to adapt to cellular redox demands.

Mechanisms of Glutathione Modulation

I-152 exerts context-dependent effects on GSH homeostasis:

Pro-GSH Activity Under Physiological Conditions

At low concentrations (1–10 μM), I-152 enhances GSH synthesis through dual mechanisms:

-

Cysteine Provision: NAC-derived cysteine enters the γ-glutamyl cycle, becoming rate-limiting for GSH production .

-

Thiol Recycling: MEA contributes reducing equivalents to regenerate oxidized GSH (GSSG) via glutathione reductase .

Redox Stress Adaptation

Antiviral and Immunomodulatory Efficacy

LP-BM5 Murine AIDS Model

In C57BL/6 mice infected with the LP-BM5 retroviral complex, I-152 administration (30 μmol/mouse, 3×/week for 9 weeks) produced marked immunoviral improvements:

I-152-treated animals exhibited fewer mature plasma cells, with intracellular IgG accumulating in endoplasmic reticulum (ER)-derived inclusions . This suggests the compound modulates antibody secretion by affecting post-translational protein processing.

Immunological Outcomes

-

Th1/Th2 Balance: I-152 restores virus-induced Th1/Th2 skewing, enhancing IFN-γ production while suppressing IL-4 .

-

Viral Load: Reductions in LP-BM5 proviral DNA correlate with improved CD4+/CD8+ T-cell ratios .

Therapeutic Implications

Hypergammaglobulinemia Management

By impairing IgG assembly and secretion in plasma cells, I-152 offers a novel approach to antibody-mediated pathologies . The compound's ER stress-modulating effects could be harnessed in autoimmune conditions characterized by pathogenic antibody production.

Antiviral Adjuvant Therapy

Through GSH-dependent enhancement of cytotoxic T-lymphocyte activity and viral protease inhibition, I-152 could complement direct-acting antivirals .

Comparative Analysis with Conventional Thiol Therapies

| Agent | GSH Boost Mechanism | CNS Penetration | Dual Activity | Source |

|---|---|---|---|---|

| NAC alone | Cysteine provision | Limited | No | |

| MEA alone | Thiol donation | Moderate | No | |

| I-152 | Combined NAC/MEA | High | Yes |

I-152's superiority stems from sustained metabolite release and synergistic thiol interactions unattainable with individual agents .

Future Research Directions

-

Dose Optimization Studies: Delineating therapeutic windows for specific indications

-

Long-Term Toxicity: Chronic administration effects on renal/hepatic function

-

Combination Therapies: Synergy with existing antivirals/immunosuppressants

-

Formulation Development: Enhanced bioavailability through nanoencapsulation

-

Human Trials: Phase I pharmacokinetics in healthy volunteers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume